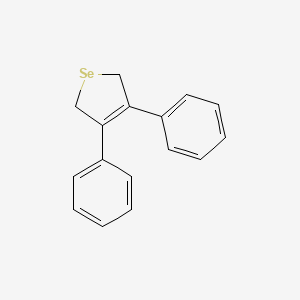
3,4-Diphenyl-2,5-dihydroselenophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diphenyl-2,5-dihydroselenophene is a selenium-containing heterocyclic compound It is characterized by a five-membered ring structure with selenium as the heteroatom and two phenyl groups attached at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenyl-2,5-dihydroselenophene typically involves the selenation of oxygen-containing heterocycles. One common method is the heterogenous-catalytic synthesis, where the corresponding oxygen-containing heterocycles are reacted with hydrogen selenide in the presence of catalysts such as zeokar-2 and aluminum oxide . The reaction is carried out at temperatures ranging from 240°C to 350°C, with optimal yields obtained between 290°C and 310°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of heterogenous catalysis and selenation reactions can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenyl-2,5-dihydroselenophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert it back to the corresponding selenide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the selenium atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield selenoxides, while nucleophilic substitution with amines can produce selenoamides.
Scientific Research Applications
3,4-Diphenyl-2,5-dihydroselenophene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into its potential use as an antioxidant and in the development of selenium-based drugs.
Industry: It is explored for use in materials science, particularly in the development of novel polymers and electronic materials .
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-2,5-dihydroselenophene involves its interaction with molecular targets through its selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The compound’s phenyl groups also contribute to its reactivity and potential interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Selenophene: A simpler selenium-containing heterocycle without phenyl groups.
2,5-Dihydro-3,4-diphenylthiophene: A sulfur analog with similar structural features but different chemical properties.
3,4-Diphenyl-2,5-dihydrofuran: An oxygen analog with distinct reactivity.
Uniqueness
3,4-Diphenyl-2,5-dihydroselenophene is unique due to its selenium content, which imparts distinct redox properties and potential biological activities. Its phenyl groups also enhance its stability and reactivity compared to simpler selenophene derivatives .
Properties
CAS No. |
113495-60-6 |
|---|---|
Molecular Formula |
C16H14Se |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
3,4-diphenyl-2,5-dihydroselenophene |
InChI |
InChI=1S/C16H14Se/c1-3-7-13(8-4-1)15-11-17-12-16(15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
PSJBFSIQEPUDCV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C[Se]1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


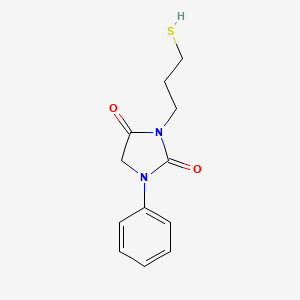
![2,4-Diphenyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B14309103.png)
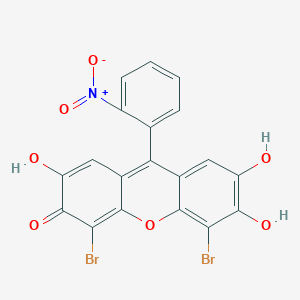

![2-{2-[2-(2-Hydroxyethoxy)ethoxy]-1-phenylethoxy}ethan-1-ol](/img/structure/B14309130.png)
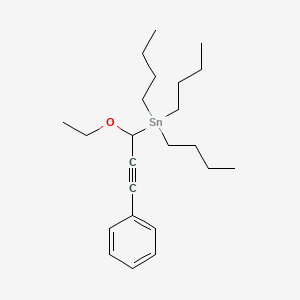
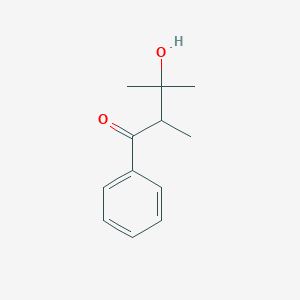
![Trimethyl[3-(prop-1-en-1-yl)phenoxy]silane](/img/structure/B14309142.png)
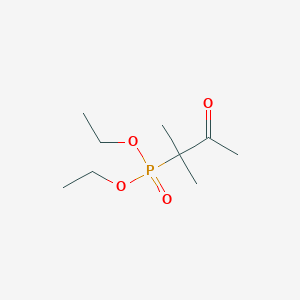
![4,5,7,7-Tetramethyl-3,7-dihydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B14309148.png)
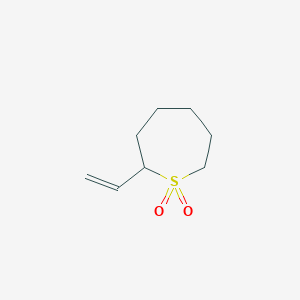
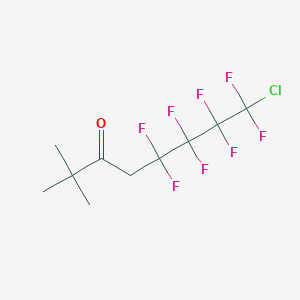
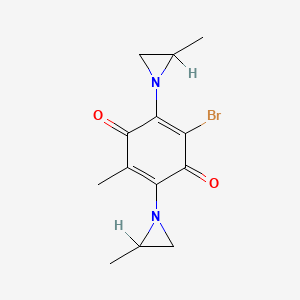
![1-Bromo-4-[(4-chlorophenyl)disulfanyl]benzene](/img/structure/B14309170.png)
